molecular formula C17H19NO2 B091293 Butylphenamide CAS No. 131-90-8

Butylphenamide

Cat. No.: B091293
CAS No.: 131-90-8
M. Wt: 269.34 g/mol
InChI Key: MNUMSBAWEGBPMH-UHFFFAOYSA-N
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Description

Mevalonic acid lithium salt, also known as lithium (±)-3,5-dihydroxy-3-methyl-pentanoate, is a lithium salt of mevalonic acid. This compound is a crucial intermediate in the mevalonate pathway, which is essential for the biosynthesis of sterols, including cholesterol, and other isoprenoids. It plays a significant role in cell growth and proliferation, making it a valuable compound in various scientific research fields .

Scientific Research Applications

Mevalonic acid lithium salt has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Mevalonic acid lithium salt can be synthesized through the neutralization of mevalonic acid with lithium hydroxide. The reaction typically involves dissolving mevalonic acid in a suitable solvent, such as water or ethanol, and then adding lithium hydroxide gradually while maintaining the temperature at around 0-5°C to control the exothermic reaction. The resulting solution is then evaporated to dryness to obtain the lithium salt as a solid.

Industrial Production Methods

On an industrial scale, the production of mevalonic acid lithium salt follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous reactors and efficient solvent recovery systems to ensure high yield and purity. The process is designed to minimize waste and energy consumption, making it economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Mevalonic acid lithium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce mevalonate-5-phosphate, an important intermediate in the mevalonate pathway.

    Reduction: Reduction reactions can convert it back to mevalonic acid.

    Substitution: It can participate in substitution reactions where the lithium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Various metal salts can be used to replace the lithium ion, depending on the desired product.

Major Products Formed

Mechanism of Action

Mevalonic acid lithium salt exerts its effects primarily through the mevalonate pathway. It serves as a precursor for the synthesis of isoprenoids, which are vital for various cellular functions. The compound influences molecular targets such as HMG-CoA reductase, a key enzyme in the mevalonate pathway. By modulating this pathway, mevalonic acid lithium salt can affect cholesterol synthesis and other related processes .

Comparison with Similar Compounds

Similar Compounds

  • Mevalonic acid sodium salt
  • Mevalonic acid potassium salt
  • Mevalonic acid calcium salt

Comparison

Mevalonic acid lithium salt is unique due to its specific interaction with lithium ions, which can influence its solubility and reactivity compared to other salts. The lithium ion can also have distinct biological effects, making this compound particularly interesting for research in neurobiology and psychiatry, where lithium compounds are commonly studied .

Properties

CAS No.

131-90-8

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-butyl-2-hydroxy-3-phenylbenzamide

InChI

InChI=1S/C17H19NO2/c1-2-3-12-18-17(20)15-11-7-10-14(16(15)19)13-8-5-4-6-9-13/h4-11,19H,2-3,12H2,1H3,(H,18,20)

InChI Key

MNUMSBAWEGBPMH-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2

Canonical SMILES

CCCCNC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2

Synonyms

Butylphenamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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